molecular formula C12H14N4O3S B269906 N-(2,5-dimethoxyphenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide

N-(2,5-dimethoxyphenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide

Cat. No. B269906
M. Wt: 294.33 g/mol
InChI Key: SYKSZRMOMIMBCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide, also known as DMTS, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DMTS is a derivative of 2,5-dimethoxyphenethylamine (2C-H), which is a hallucinogenic drug. However, DMTS has been synthesized for research purposes only and has not been approved for human consumption.

Mechanism of Action

The exact mechanism of action of N-(2,5-dimethoxyphenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. It may also act by modulating certain signaling pathways that are involved in cell death and survival.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) in cells, which can cause oxidative damage to DNA and other cellular components. It has also been shown to increase the levels of glutathione, which is an antioxidant that helps protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,5-dimethoxyphenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide for lab experiments is its potential therapeutic applications in cancer research and neurodegenerative disorders. It has also been shown to have low toxicity and does not produce significant side effects in animal models.
However, one of the limitations of N-(2,5-dimethoxyphenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide is its limited solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which may limit its effectiveness in certain applications.

Future Directions

There are several future directions for research on N-(2,5-dimethoxyphenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide. One area of interest is the development of more effective synthesis methods that can increase the yield and purity of the compound. Another area of research is the optimization of dosing and administration methods to improve the bioavailability and effectiveness of N-(2,5-dimethoxyphenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide.
There is also potential for research on the combination of N-(2,5-dimethoxyphenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide with other drugs or therapies to enhance its therapeutic effects. Finally, more research is needed to fully understand the mechanism of action of N-(2,5-dimethoxyphenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide and its potential applications in various fields of research.

Synthesis Methods

The synthesis of N-(2,5-dimethoxyphenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide involves a multi-step process that includes the reaction of 2,5-dimethoxybenzaldehyde with thiosemicarbazide to form 2,5-dimethoxybenzaldehyde thiosemicarbazone. This compound is then reacted with chloroacetyl chloride in the presence of triethylamine to form N-(2,5-dimethoxyphenyl)-2-chloroacetamide. Finally, the reaction of N-(2,5-dimethoxyphenyl)-2-chloroacetamide with sodium azide in the presence of copper(I) iodide and triphenylphosphine yields N-(2,5-dimethoxyphenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide has been studied for its potential therapeutic applications in various fields of research. One of the main areas of interest is cancer research. Studies have shown that N-(2,5-dimethoxyphenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Another area of research is the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. N-(2,5-dimethoxyphenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide has been shown to have neuroprotective effects and can prevent the death of neurons. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.

properties

Product Name

N-(2,5-dimethoxyphenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide

Molecular Formula

C12H14N4O3S

Molecular Weight

294.33 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(2H-triazol-4-ylsulfanyl)acetamide

InChI

InChI=1S/C12H14N4O3S/c1-18-8-3-4-10(19-2)9(5-8)14-11(17)7-20-12-6-13-16-15-12/h3-6H,7H2,1-2H3,(H,14,17)(H,13,15,16)

InChI Key

SYKSZRMOMIMBCC-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NNN=C2

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NNN=C2

Origin of Product

United States

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